molecular formula C16H17BN2O2 B12635370 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

Cat. No.: B12635370
M. Wt: 280.1 g/mol
InChI Key: LKASAUFRMGYTNZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is a chemical compound that features a quinoline core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is unique due to its combination of a quinoline core, a dioxaborolane group, and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20B2N2O2
  • Molecular Weight : 293.964 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the dioxaborolane moiety and the quinoline ring. These components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with an IC50 value reported in the nanomolar range. This indicates a potent effect on cell proliferation and suggests a selective toxicity towards cancerous cells compared to normal cells .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties:

  • Influenza Virus : In experimental models, compounds similar to this compound showed efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus. The mechanism involved direct inhibition of viral replication .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various quinoline derivatives on MDA-MB-231 cells. The results indicated that:

  • The compound exhibited an IC50 of 0.126 µM against MDA-MB-231 cells.
  • It showed a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window .

Study 2: Safety Profile

In vivo studies conducted on Kunming mice demonstrated:

  • No acute toxicity was observed at doses up to 2000 mg/kg.
  • The pharmacokinetic profile showed good oral bioavailability (31.8%) and clearance rates suitable for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueRemarks
AnticancerMDA-MB-2310.126 µMSignificant inhibition of proliferation
AntiviralInfluenza A virusNot specifiedEffective against resistant strains
ToxicityKunming mice>2000 mg/kgNo acute toxicity observed

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-6-5-11(10-18)9-12(13)14/h5-9H,1-4H3

InChI Key

LKASAUFRMGYTNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=NC=C2)C#N

Origin of Product

United States

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